C 021 dihydrochloride is classified as a small molecule drug and is primarily utilized in research settings to study immune responses and chemokine signaling pathways. It is known for its high affinity for CCR4, with reported inhibition values (IC50) of 0.039 μM in mice and 0.14 μM in humans for chemotaxis inhibition . The compound is often sourced from chemical suppliers specializing in research chemicals, such as ApexBio and MedChemExpress.
The synthesis of C 021 dihydrochloride involves several key steps:
For large-scale production, optimization of reaction conditions is crucial to achieve high yield and purity. This includes:
C 021 dihydrochloride features a quinazoline backbone, which contributes to its biological activity. The molecular formula is typically represented as with a molecular weight of approximately 292.19 g/mol.
C 021 dihydrochloride can participate in various chemical reactions:
C 021 dihydrochloride acts primarily as an antagonist for CCR4. Its mechanism involves:
The molecular effects include modulation of immune responses by decreasing cytokine release and reducing inflammation markers in experimental models .
C 021 dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications .
C 021 dihydrochloride has several scientific applications:
C 021 dihydrochloride (chemical name: 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride; CAS: 1784252-84-1) is a synthetic small molecule with a molecular weight of 540.57 g/mol and the empirical formula C₂₇H₄₃Cl₂N₅O₂ [4] [9]. Its core structure features a 6,7-dimethoxyquinazoline scaffold linked to a cycloheptylamine moiety via a bipiperidine bridge. This configuration creates a three-dimensional topology that complements the orthosteric binding pocket of C-C chemokine receptor type 4 (CCR4), a class A G protein-coupled receptor (GPCR) [5]. The protonated bipiperidine nitrogen forms critical salt bridges with conserved aspartate residues (e.g., Asp²⁶⁷) in CCR4's transmembrane helix 7, while the quinazoline ring engages in π-π stacking with aromatic residues in helix 6 [9]. The dihydrochloride salt formulation enhances aqueous solubility (50 mM in water), facilitating experimental use [5].
Table 1: Structural and Physicochemical Properties of C 021 Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₇H₄₃Cl₂N₅O₂ |
Molecular Weight | 540.57 g/mol |
CAS Number | 1784252-84-1 |
Purity | ≥99% (HPLC) |
Solubility (Water) | 27.0285 mg/mL (50 mM) |
Solubility (Dimethyl Sulfoxide) | 125 mg/mL (231.24 mM) |
C 021 dihydrochloride acts as a competitive antagonist of CCR4’s endogenous chemokine ligands: C-C motif chemokine ligand 17 (CCL17), C-C motif chemokine ligand 22 (CCL22), and C-C motif chemokine ligand 2 (CCL2) [1] [4] [7]. It exhibits superior binding affinity compared to natural ligands, with an IC₅₀ of 18 nM for displacing CCL22-derived [³⁵S]Guanosine-5′-O-(3-thiotriphosphate) ([³⁵S]GTPγS) in human CCR4 membranes [1] [4]. This potency arises from its slower dissociation rate (t₁/₂ > 60 minutes) compared to CCL17/CCL22 (t₁/₂ < 5 minutes), enabling sustained receptor occupancy [4]. Crucially, C 021 disrupts the CCL2/CCR4 axis—a non-canonical pathway implicated in neuropathic pain and microglial activation—by competitively inhibiting CCL2 binding despite the latter’s primary association with C-C chemokine receptor type 2 [7] [3].
Table 2: Binding Affinities of C 021 Against CCR4 Ligands
Ligand Displaced | Assay System | IC₅₀ Value |
---|---|---|
CCL22 | Human [³⁵S]GTPγS binding | 18 nM |
CCL17 | Human chemotaxis inhibition | 140 nM |
CCL2 | Murine neuronal signaling | Not quantified |
The functional efficacy of C 021 dihydrochloride was validated through transwell chemotaxis assays using primary human and murine leukocytes. It potently inhibited CCL22-driven T-cell migration with species-specific IC₅₀ values of 140 nM (human) and 39 nM (mouse) [2] [4] [9]. This divergence reflects subtle differences in extracellular loop conformation between human and murine CCR4, affecting ligand-receptor kinetics [5]. In murine models of contact hypersensitivity, subcutaneous administration (1–20 mg/kg) blocked dendritic cell trafficking to lymph nodes by >80%, whereas oral bioavailability was negligible due to high intrinsic hepatic clearance (CLᵢₙₜ = 17,377 mL/h/kg in human liver microsomes) [4] [9]. The compound’s efficacy extends beyond immune cells: in neuropathic pain models, intraperitoneal delivery (1 mg/kg) reduced microgliosis and ERK1/2 phosphorylation in spinal cord tissues [3] [7].
[³⁵S]GTPγS binding assays elucidate C 021’s capacity to decouple CCR4 from intracellular G-proteins. In membranes from CCR4-expressing HEK293 cells, C 021 dihydrochloride suppressed basal and CCL22-stimulated [³⁵S]GTPγS incorporation with an IC₅₀ of 18 nM, confirming inverse agonism [1] [2] [4]. This inhibition correlates with stabilization of CCR4’s inactive conformation, preventing Gαᵢ-mediated exchange of guanosine diphosphate for guanosine triphosphate [8]. Mutagenesis studies reveal that Asp⁹⁴ in transmembrane helix 2 and Glu²⁷⁷ in helix 7 are critical for this effect—residues that form part of the conserved (D/E)RY motif governing GPCR-G-protein engagement [8] [4]. Notably, C 021’s efficacy exceeds that of earlier CCR4 antagonists (e.g., aryl sulfonamides) by exploiting a unique subpocket near helix 6, reducing receptor resilience [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7